molecular formula C20H14BrN3O3 B2513439 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 898455-32-8

5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No.: B2513439
CAS No.: 898455-32-8
M. Wt: 424.254
InChI Key: ARMCREHRYNGEGG-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a furan ring in its structure adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated quinazolinone derivative with furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone and furan derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the observed biological effects, such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Furan-2-carboxamide derivatives: Compounds with a furan ring and carboxamide group, which also show diverse biological activities.

Uniqueness

The uniqueness of 5-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide lies in its combined structural features, including the bromine atom, quinazolinone core, and furan ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-12-22-16-8-3-2-7-15(16)20(26)24(12)14-6-4-5-13(11-14)23-19(25)17-9-10-18(21)27-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCREHRYNGEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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